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Compound of Interest

Compound Name:
(S)-Quinuclidin-3-amine

dihydrochloride

Cat. No.: B137687 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for (S)-
Quinuclidin-3-amine dihydrochloride (CAS No. 119904-90-4), a chiral amine of significant

interest in pharmaceutical research and development. This document is intended for

researchers, scientists, and drug development professionals, offering a centralized resource for

its spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Spectroscopic Data Summary
The following tables summarize the key spectral data obtained for (S)-Quinuclidin-3-amine
dihydrochloride and its racemic form, which is spectrally identical in terms of chemical shifts

and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data for 3-Aminoquinuclidine dihydrochloride in D₂O (400 MHz)[1]
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Chemical Shift (ppm) Multiplicity Assignment

4.000 m CH-N⁺H₃

3.866 m CH₂-N⁺

3.45 m CH₂-N⁺

3.41 m CH₂-N⁺

3.35 m CH₂-N⁺

2.498 m CH (bridgehead)

2.15 m CH₂

2.09 m CH₂

¹³C NMR Data for 3-Aminoquinuclidine dihydrochloride in D₂O

Note: Specific peak data for the requested compound is not publicly available. The following

data for the racemate, 3-Aminoquinuclidine dihydrochloride, is provided as a close reference.

Chemical Shift (ppm) Assignment

Data not available CH-N⁺H₃

Data not available CH₂-N⁺

Data not available CH (bridgehead)

Data not available CH₂

A publicly accessible ¹³C NMR spectrum for 3-Aminoquinuclidine dihydrochloride is available on

SpectraBase, though individual peak assignments are not detailed in the available view.[2]

Infrared (IR) Spectroscopy
An FT-IR spectrum for (S)-(-)-3-Aminoquinuclidine dihydrochloride has been recorded.[3] While

the full spectrum is proprietary, the expected characteristic absorption bands for a secondary

amine salt with a quinuclidine core are listed below.
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Expected FT-IR Absorption Bands (Mull Technique)

Wavenumber (cm⁻¹) Vibration Type Functional Group

3400-2500 (broad) N-H stretch R₂N⁺H₂

2950-2850 C-H stretch Alkane (CH, CH₂)

1620-1500 N-H bend R₂N⁺H₂

1470-1430 C-H bend (scissoring) CH₂

Mass Spectrometry (MS)
The mass spectrum of 3-Aminoquinuclidine dihydrochloride shows fragmentation of the

protonated molecule.

Mass Spectrometry Data for 3-Aminoquinuclidine dihydrochloride

m/z Relative Intensity Assignment

126 35.3% [M+H]⁺ (of free base)

96 22.4% Fragmentation product

70 100%
Fragmentation product (base

peak)

56 60.5% Fragmentation product

43 22.4% Fragmentation product

Note: The mass spectrum corresponds to the racemic 3-Aminoquinuclidine dihydrochloride.[1]

Experimental Protocols
The following are detailed methodologies representative of the techniques used to acquire the

spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

Sample Preparation: A sample of approximately 5-10 mg for ¹H NMR or 20-50 mg for ¹³C

NMR is accurately weighed and dissolved in approximately 0.6-0.7 mL of a suitable

deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: The prepared sample in a 5 mm NMR tube is placed in the spectrometer.

For a typical 400 MHz spectrometer:

¹H NMR: A standard single-pulse experiment is run with a spectral width of approximately

-2 to 12 ppm. Data is acquired over 8 to 16 scans.

¹³C NMR: A proton-decoupled single-pulse experiment is performed with a spectral width

of 0 to 220 ppm. Due to the low natural abundance of ¹³C, a larger number of scans (e.g.,

1024 or more) is required to achieve a good signal-to-noise ratio.

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier

transform to obtain the frequency-domain NMR spectrum. Phase and baseline corrections

are applied.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Procedure (Mull Technique):

Sample Preparation: A small amount (1-2 mg) of the solid sample is placed on an agate

mortar.

Mulling: One to two drops of a mulling agent (e.g., Nujol - a mineral oil) are added to the

sample. The mixture is then ground with a pestle to create a fine, uniform paste.
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Sample Mounting: The paste is transferred to a salt plate (e.g., KBr or NaCl) and another salt

plate is placed on top, gently rotating to spread the mull into a thin, even film.

Data Acquisition: The prepared salt plates are placed in the sample holder of the FT-IR

spectrometer. A background spectrum of the clean salt plates is first recorded. The sample

spectrum is then acquired over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electrospray Ionization - ESI):

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol,

acetonitrile, or water) to a concentration of approximately 1 mg/mL. This solution is then

further diluted to a final concentration of around 10 µg/mL.

Infusion/Injection: The sample solution is introduced into the mass spectrometer. This can be

done via direct infusion using a syringe pump or through a liquid chromatography (LC)

system.

Ionization: In the ESI source, a high voltage is applied to the sample solution as it is

nebulized, creating charged droplets. The solvent evaporates, leading to the formation of

gas-phase ions of the analyte.

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (S)-Quinuclidin-3-amine dihydrochloride.
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Spectroscopic Analysis
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b137687#spectral-data-for-s-quinuclidin-3-amine-
dihydrochloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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